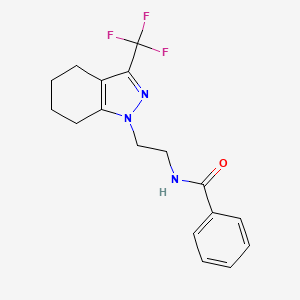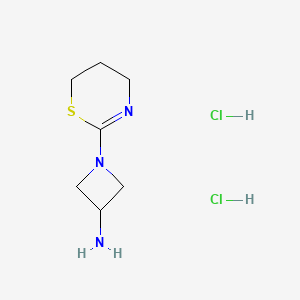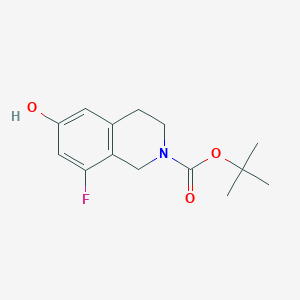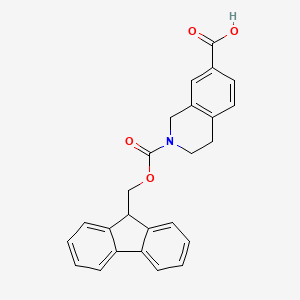![molecular formula C10H13ClN2O4S2 B2723890 N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide CAS No. 2097929-26-3](/img/structure/B2723890.png)
N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide” is a synthetic compound that belongs to the class of sulfonamides . It is a molecule containing the sulfonamide functional group . The product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
Sulfonamides have a typical structure that involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of “this compound” would follow this general structure.Chemical Reactions Analysis
Sulfonamides, such as “this compound”, can undergo various chemical reactions. For instance, they can compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Insights
Structural Characterization and Potential for Medicinal Applications : Compounds like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide have been studied for their extensive intra- and intermolecular hydrogen bonds, indicating a framework for developing novel compounds with medicinal potential (Siddiqui et al., 2008).
Sulfonimide and Sulfonamide Tautomerism : Research into sulfonamide-1,2,4-triazine derivatives reveals insights into sulfonamide-sulfonimide tautomerism, which could inform the design of new pharmaceuticals (Branowska et al., 2022).
Biological Applications and Effects
Anti-inflammatory Potential : Studies on water-soluble sulfonamido compounds have shown potential anti-inflammatory effects in macrophage-like cellular systems, suggesting these compounds could be therapeutic agents in managing chronic inflammatory diseases (Agkaya et al., 2015).
Antiviral Activity : Derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and showed certain anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Antitumor Agents : Efforts to synthesize sulfonamide derivatives with low toxicity have led to the creation of compounds showing potent antitumor activity, providing a pathway for developing new cancer therapies (Huang et al., 2001).
Environmental Impact and Degradation
- Biodegradation of Pesticides : The biodegradation and uptake of sulfonamido-based pesticides in soil-carrot mesocosms have been studied, highlighting the environmental impact of such compounds and their transformation products (Zabaleta et al., 2018).
Wirkmechanismus
Sulfonamides are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Safety and Hazards
The product is not intended for human or veterinary use and is for research use only. Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVSKZFZHEXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)

![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)
![5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid](/img/structure/B2723814.png)
![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)





![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
